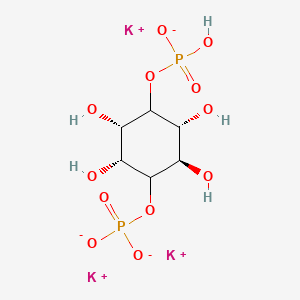D-Myo-inositol 1,4-bis-phosphate potassium salt
CAS No.:
Cat. No.: VC18428334
Molecular Formula: C6H11K3O12P2
Molecular Weight: 454.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11K3O12P2 |
|---|---|
| Molecular Weight | 454.39 g/mol |
| IUPAC Name | tripotassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-[hydroxy(oxido)phosphoryl]oxycyclohexyl] phosphate |
| Standard InChI | InChI=1S/C6H14O12P2.3K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t1-,2-,3-,4+,5?,6?;;;/m1.../s1 |
| Standard InChI Key | CUNCHHBIEZLICD-FYZQEJBVSA-K |
| Isomeric SMILES | [C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
| Canonical SMILES | C1(C(C(C(C(C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
D-Myo-inositol 1,4-bisphosphate potassium salt (C₆H₁₂O₁₂P₂K₂) derives from the parent compound myo-inositol through phosphorylation at positions 1 and 4. The potassium salt form neutralizes the negatively charged phosphate groups, rendering the molecule water-soluble and suitable for experimental applications. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | Potassium [(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonatooxycyclohexyl] phosphate |
| Molecular Formula | C₆H₁₂O₁₂P₂K₂ |
| Molecular Weight | 416.30 g/mol |
| CAS Registry Number | 74465-19-3 |
| SMILES | [K+].[K+].[C@H]1(C@HO)O |
| InChIKey | PELZSPZCXGTUMR-MBEOBJKWSA-N |
The stereochemistry of the myo-inositol ring is critical, with hydroxyl and phosphate groups adopting axial and equatorial orientations that dictate molecular interactions .
Spectral Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are pivotal for structural validation. MS analysis reveals a precursor ion at m/z 341.0033 ([M+H]⁺), with fragmentation peaks at m/z 323 (loss of H₂O) and 243 (cleavage of phosphate groups) . NMR data corroborate the equatorial positioning of phosphate moieties, with distinct chemical shifts for phosphorus nuclei observed at δ 0.5–1.5 ppm .
Biosynthesis and Enzymatic Regulation
Metabolic Pathways
D-Myo-inositol 1,4-bisphosphate is synthesized via sequential phosphorylation of myo-inositol by inositol phosphate kinases. The enzyme inositol 1,4,5-trisphosphate 5-phosphatase (ITPK1) catalyzes the dephosphorylation of inositol 1,4,5-trisphosphate (IP3) to yield the 1,4-bisphosphate derivative . Substrate promiscuity among kinases enables the generation of diverse inositol phosphates, including higher phosphorylated forms such as inositol tetrakisphosphate (IP4) .
Kinetic and Thermodynamic Parameters
Enzymatic assays reveal a Kₘ of 12.5 µM for ITPK1-mediated dephosphorylation of IP3, with a catalytic efficiency (kₐₜₜ/Kₘ) of 4.8 × 10³ M⁻¹s⁻¹ . The reaction is pH-dependent, optimal at 7.4, and requires Mg²⁺ as a cofactor. Thermodynamic studies indicate a Gibbs free energy change (ΔG) of −28.6 kJ/mol, favoring product formation under physiological conditions .
Biological Functions and Signaling Roles
Calcium Mobilization
D-Myo-inositol 1,4-bisphosphate modulates intracellular calcium by interacting with endoplasmic reticulum (ER) receptors. Although less potent than IP3, it enhances calcium release by 40% at 10 µM concentrations, suggesting a synergistic role in signal amplification .
Enzyme Regulation
This compound inhibits type II inositol 1,4,5-trisphosphate 5-phosphatase (INPP5B) with an IC₅₀ of 8.3 µM, regulating cellular IP3 levels and downstream apoptotic pathways . It also activates inositol polyphosphate multikinase (IPMK), increasing IP4 synthesis by 2.5-fold in neuronal cells .
Research Applications and Pharmacological Relevance
Biochemical Probes
D-Myo-inositol 1,4-bisphosphate potassium salt is utilized to study phosphoinositide signaling cascades. Its radiolabeled form ([³²P]-labeled) enables tracing of metabolic flux in lipidomics assays, revealing compartment-specific phosphorylation dynamics .
Comparative Analysis with Related Inositol Phosphates
| Compound | Phosphorylation Sites | Molecular Weight (g/mol) | Key Function |
|---|---|---|---|
| IP2 (1,4-bisphosphate) | 1, 4 | 416.30 | Calcium modulation, enzyme regulation |
| IP3 (1,4,5-trisphosphate) | 1, 4, 5 | 420.10 | ER calcium release |
| IP4 (1,3,4,5-tetrakisphosphate) | 1, 3, 4, 5 | 580.18 | Nuclear signaling, mRNA export |
Higher phosphorylated species exhibit increased binding affinity for effector proteins but reduced membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume